(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

Description

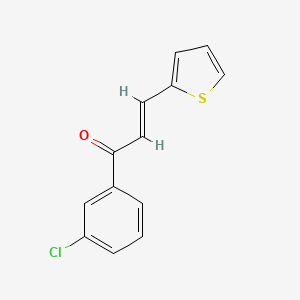

(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone (propenone) bridge linking a 3-chlorophenyl ring and a thiophen-2-yl group. Chalcones are pivotal in organic synthesis due to their roles as intermediates in flavonoid biosynthesis and their diverse biological activities.

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClOS/c14-11-4-1-3-10(9-11)13(15)7-6-12-5-2-8-16-12/h1-9H/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQNOVXSPXDMPW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the chalcone is complete. The product is then isolated by filtration, washed with cold solvent, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and controlled reaction parameters ensures high yield and purity of the product. The industrial process may also involve additional purification steps such as column chromatography or recrystallization to achieve the desired quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding epoxides or diketones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane, potassium permanganate in water.

Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran, palladium on carbon in hydrogen atmosphere.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Epoxides, diketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2E)-1-(3-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known as C13H9ClOS, is a chalcone derivative with potential applications in various scientific fields . Chalcones are α,β-unsaturated ketones consisting of two aromatic rings linked by a three-carbon bridge and are known for their diverse biological activities .

Basic Information

- Chemical Name : this compound

- CAS No. : 1222540-09-1

- Molecular Formula : C13H9ClOS

- Molecular Weight : 248.73

Scientific Research Applications

Although the search results do not provide extensive details specifically on case studies or comprehensive data tables for this compound, they do suggest some potential applications and contexts based on related compounds and structural similarities:

- Antimicrobial Agents : Research indicates that derivatives with a chlorophenyl group exhibit antibacterial activity . For instance, a related indole-acrylonitrile compound with a 3-chlorophenyl derivative showed relatively high antibacterial activity against Gram-positive bacteria .

- Antitumor Activity : Acrylonitrile derivatives have been synthesized and evaluated for antitumor activities. These compounds showed significant growth inhibition potency against various tumor cell lines .

- COX-II Inhibitors : Some diaryl heterocycle derivatives have been reported as COX-II protein inhibitors .

- Nonlinear Optical Properties : Chalcone derivatives are known for their potential applications in nonlinear optics .

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins involved in cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways. By affecting these pathways, it can exert anti-inflammatory, anticancer, and antimicrobial effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Halogen Effects : Chloro substituents (electron-withdrawing) enhance dipole moments and intermolecular interactions (e.g., C–H···π, halogen contacts), as seen in ’s Br···Cl interactions . Bromine analogues (e.g., 4-Br-C6H4) may exhibit stronger van der Waals forces due to larger atomic radii.

- Heterocyclic vs. Phenyl Groups : Thiophene’s sulfur atom introduces polarizability and π-π stacking variations compared to phenyl rings. For example, thiophene-containing chalcones often show red-shifted UV-Vis absorption due to extended conjugation .

- Electron-Donating Substituents : Methoxy or ethoxy groups (e.g., in and ) increase electron density, altering reactivity in nucleophilic additions or NLO responses .

Crystallographic and Packing Behavior

Crystal structures of related compounds reveal:

- Dihedral Angles : The angle between aromatic rings influences conjugation and packing. For example, reports a 40.69° dihedral angle between thiophene and chlorophenyl rings , while phenyl-phenyl systems () exhibit smaller angles (~0–20°), favoring tighter packing .

- Intermolecular Interactions : Halogen···halogen (Br···Cl) and C–H···π interactions stabilize crystal lattices. The target compound may exhibit similar motifs, though substituent positions (e.g., 3-Cl vs. 4-Cl) could alter interaction geometries.

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one, also known by its CAS number 1222540-09-1, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.

- Molecular Formula : C13H9ClOS

- Molecular Weight : 248.73 g/mol

- CAS Number : 1222540-09-1

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. In particular, research on thiophene-bearing compounds has shown promising results against various pathogens.

Study Findings

A study evaluated the antimicrobial activities of several derivatives, reporting minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives. The compound demonstrated effective bactericidal and fungicidal activities, alongside significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Reduction (%) |

|---|---|---|---|

| 7b | 0.22 | 0.25 | High |

| Ciprofloxacin | - | - | Moderate |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines.

Case Studies

In vitro studies have shown that certain analogs of this compound exhibit significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines. The most potent compounds demonstrated IC50 values ranging from 0.17 to 2.69 µM, indicating strong efficacy against cancer cells with minimal toxicity towards healthy cells .

| Compound | IC50 (μM) | Cell Line | Toxicity (%) |

|---|---|---|---|

| 20a | 0.17 | HG-3 | 12 |

| 20f | 0.35 | PGA-1 | 16 |

Anti-inflammatory Activity

The anti-inflammatory properties of thiophene derivatives are also noteworthy. These compounds have been shown to modulate inflammatory pathways effectively.

Research indicates that these compounds may exert their anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses . This suggests a multifaceted approach to inflammation regulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.